molecular formula C10H10O3 B8704155 1,3-Benzodioxole, 5-(2-propenyloxy)- CAS No. 19202-22-3

1,3-Benzodioxole, 5-(2-propenyloxy)-

Cat. No.: B8704155
CAS No.: 19202-22-3
M. Wt: 178.18 g/mol
InChI Key: LALKONKNNIUATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole, 5-(2-propenyloxy)- is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(2-propenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(2-propenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19202-22-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-prop-2-enoxy-1,3-benzodioxole

InChI

InChI=1S/C10H10O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h2-4,6H,1,5,7H2

InChI Key

LALKONKNNIUATM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allyl bromide (1.75 g., 14 mmol) was added to a solution of sesamol (2.0 g, 14 mmol) that had been dissolved in 50 ml of dry acetone, followed by addition of powdered potassium carbonate (2.4 g, 17 mmol) and the resulting cloudy solution was refluxed for 18 h. The solution was cooled and the solvent removed in vacuo. The remaining suspension was extracted into ether and the organic layer was washed with water (1×25 ml ), brine solution (1×25 ml ), and dried over MgSO4. Concentration of solvent yielded 2.4 g (94%) of a pale yellow oil which was used in the next step with no further purification.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
94%

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